(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Core: The synthesis begins with the preparation of the benzothiazole core. This can be achieved by reacting 3,6-dimethylaniline with carbon disulfide and chlorine to form 3,6-dimethylbenzo[d]thiazole.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amidation: Finally, the chlorinated nitrobenzothiazole is reacted with an appropriate amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide, thiourea.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In industrial applications, this compound could be used in the production of dyes, pigments, and other specialty chemicals due to its stable and colorful nature.
Mechanism of Action
The mechanism of action of (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzothiazole moiety might bind to specific protein targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the benzothiazole moiety, making it less complex.
3,6-dimethylbenzo[d]thiazole: Lacks the nitrobenzamide group, reducing its potential bioactivity.
N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: Similar but without the chloro substituent, which may affect its reactivity and biological activity.
Uniqueness
(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9-3-5-13-14(7-9)24-16(19(13)2)18-15(21)11-8-10(17)4-6-12(11)20(22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEBJUKKEYBDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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